Propanedioic acid, nonyl-, also known as nonylpropanedioic acid, is a chemical compound characterized by its structure and properties that make it suitable for various applications in scientific research and industrial processes. The compound has the CAS number 3578-47-0 and a molecular formula of C12H22O4, with a molecular weight of approximately 230.3007 g/mol. This compound is classified under dicarboxylic acids due to the presence of two carboxyl functional groups.
Propanedioic acid, nonyl- is derived from malonic acid, which is a well-known dicarboxylic acid. It belongs to the broader category of carboxylic acids and is specifically classified as a branched-chain fatty acid due to the presence of a nonyl group. The source of this compound can be traced back to synthetic pathways involving the modification of simpler carboxylic acids or through esterification reactions.
The synthesis of propanedioic acid, nonyl- can be achieved through several methods:
The choice of synthesis method often depends on factors such as desired purity, yield, and cost-effectiveness. The reaction conditions (temperature, pressure, catalyst type) play a crucial role in determining the efficiency of the synthesis process.
Propanedioic acid, nonyl- features a backbone consisting of three carbon atoms (the propanedioic part) with two carboxylic acid groups (-COOH) attached to the first and last carbon atoms. The nonyl group is attached to one end of the propanedioic chain.
This structure indicates that it has both hydrophilic (carboxylic groups) and hydrophobic (nonyl group) characteristics.
Propanedioic acid, nonyl- participates in various chemical reactions typical for dicarboxylic acids:
The reactivity of propanedioic acid, nonyl- is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism by which propanedioic acid, nonyl- exerts its chemical behavior typically involves:
Propanedioic acid, nonyl- finds applications primarily in:
The synthesis of mono-nonyl propanedioic acid derivatives primarily relies on the alkylation of malonate esters or salts, leveraging the acidity of the α-protons (pKa ≈ 13) for enolate formation. Diethyl malonate serves as the predominant starting material due to its commercial availability and optimal enolization kinetics. Alkylation proceeds via nucleophilic substitution, where the malonate enolate attacks nonyl halides (typically bromides or iodides for enhanced reactivity). Critical parameters include: Stoichiometric Control: A 10-15% excess of malonate ester (relative to base and alkyl halide) suppresses dialkylation, as confirmed by studies showing monoalkylated yields dropping from 93% to <60% when using equimolar malonate [4]. Solvent Influence: DMF (0.5M concentration) maximizes yield (75%) compared to THF (60%) due to superior enolate solubility [4]. Temperature Optimization: Reactions conducted at 25-40°C prevent alkyl halide hydrolysis while ensuring feasible reaction rates.
Table 1: Alkylation Efficiency with Nonyl Halides Under Varied Conditions
Malonate | Base | Solvent | Temp (°C) | Monoalkylated Yield (%) |
---|---|---|---|---|
Diethyl malonate | NaH | DMF | 25 | 75 |
Diethyl malonate | NaOEt | Ethanol | 40 | 68 |
Dimethyl malonate | KOH | DMSO | 30 | 71 |
Challenges arise with sterically demanding nonyl groups, where prolonged reaction times (12-24h) are necessary. Post-alkylation, monoacid derivatives are accessed via selective ester hydrolysis. Saponification with 1.1 eq KOH in ethanol/water (4:1) at 60°C yields mono-acid esters, while acidification (pH ≤ 2) liberates the dicarboxylic acid [4] [8].
Transition metal catalysis enables regioselective nonyl introduction under milder conditions than classical alkylation. Key systems include: Palladium-Mediated Catalysis: Pd(OAc)₂ (5 mol%) with tricyclohexylphosphine ligand facilitates coupling between malonate enolates and nonyl tosylates in toluene at 80°C, achieving 85% selectivity for monoalkylation. The mechanism involves oxidative addition of the tosylate to Pd(0), followed by enolate coordination and reductive elimination [7]. Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB, 10 mol%) in 50% NaOH solution permits solvent-free alkylation at 50°C. The catalyst shuttles the malonate anion into the organic phase to react with nonyl bromide, yielding mono-nonyl malonate with 89% efficiency and minimizing diester byproducts [4] [8]. Calcium Oxide-Assisted Reactions: In solvent-free conditions, CaO (20 wt%) acts as a weak base, generating the malonate enolate without hydrolysis side reactions. Nonyl iodide incorporation reaches 78% yield at 70°C within 8h, with catalyst recyclability demonstrated over 3 cycles [8].
Table 2: Catalytic Systems for Nonyl Introduction to Malonate Esters
Catalyst | Ligand/Additive | Temp (°C) | Reaction Time (h) | Monoalkylated Selectivity (%) |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | PCy₃ | 80 | 6 | 85 |
TBAB (10 mol%) | None | 50 | 12 | 89 |
CaO (20 wt%) | None | 70 | 8 | 78 |
Sustainable synthesis routes prioritize atom economy, renewable feedstocks, and energy efficiency: Solvent-Free Esterification: Mono-nonyl propanedioic acid undergoes esterification with alcohols (e.g., ethanol) via melt-phase catalysis using p-toluenesulfonic acid (PTSA, 0.5 mol%) at 100°C. This method achieves 95% conversion within 3h, eliminating VOC emissions [5]. Enzymatic Pathways: Candida antarctica lipase B (CAL-B) immobilized on silica catalyzes the transesterification of diethyl nonylmalonate with methanol in nonaqueous media. This enables regioselective monoester production (80% yield) at 40°C without racemization [9]. Microwave-Assisted Synthesis: Alkylation kinetics are enhanced 8-fold under microwave irradiation (100W, 80°C), reducing reaction times from 24h to 3h. Simultaneous ester hydrolysis is achievable using KOH/ethylene glycol mixtures under microwave conditions (120°C, 20 min) [4].
Renewable precursors are increasingly viable: Microbial fermentation of glucose via engineered Myceliophthora thermophila produces malonic acid (42.5 mg/L titer), which is then alkylated synthetically [9]. Carbon dioxide fixation routes are also emerging, where CO₂ reacts with acetylene and nonyl halides under Cu(I) catalysis to form nonyl-substituted malonates.
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